molecular formula C34H15BrO2 B15288705 Threne brilliant violet 3b

Threne brilliant violet 3b

Cat. No.: B15288705
M. Wt: 535.4 g/mol
InChI Key: XUSDWZAXWXOCCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vat Violet 9 is a member of the vat dye family, which are known for their excellent color fastness properties. Vat dyes are typically used for dyeing cellulosic fibers such as cotton and rayon. Vat Violet 9 is an anthraquinone-based dye, which means it is derived from anthraquinone, a polycyclic aromatic hydrocarbon. This compound is known for its vibrant violet color and is used extensively in the textile industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Vat Violet 9 is synthesized through a series of chemical reactions involving anthraquinone. The process typically begins with the nitration of anthraquinone to produce nitroanthraquinone. This intermediate is then reduced to aminoanthraquinone, which undergoes further reactions to form the final dye compound. The synthesis involves the use of various reagents such as nitric acid, sulfuric acid, and reducing agents like sodium dithionite.

Industrial Production Methods

In industrial settings, the production of Vat Violet 9 involves large-scale chemical reactors where the reactions are carefully controlled to ensure high yield and purity The dye is usually produced in its insoluble form and then converted to a soluble form using a reducing agent

Chemical Reactions Analysis

Types of Reactions

Vat Violet 9 undergoes several types of chemical reactions, including:

    Reduction: The dye is reduced to its leuco form using reducing agents like sodium dithionite.

    Oxidation: The leuco form is oxidized back to the insoluble dye using oxygen from the air.

    Substitution: Various substituents can be introduced into the anthraquinone structure to modify the dye’s properties.

Common Reagents and Conditions

    Reducing Agents: Sodium dithionite is commonly used to reduce Vat Violet 9 to its leuco form.

    Oxidizing Agents: Oxygen from the air is used to oxidize the leuco form back to the dye.

    Acids and Bases: Sulfuric acid and sodium hydroxide are often used to control the pH during the dyeing process.

Major Products Formed

The major product formed from the reduction and oxidation reactions is the insoluble form of Vat Violet 9, which is responsible for the dye’s vibrant color on the fabric.

Scientific Research Applications

Vat Violet 9 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying the properties of anthraquinone-based dyes.

    Biology: Employed in staining techniques for visualizing biological tissues and cells.

    Medicine: Investigated for its potential use in photodynamic therapy for treating certain types of cancer.

    Industry: Extensively used in the textile industry for dyeing cotton and other cellulosic fibers.

Mechanism of Action

The mechanism of action of Vat Violet 9 involves its reduction to the leuco form, which is soluble in water. This form penetrates the fibers of the fabric and, upon exposure to air, is oxidized back to the insoluble form. This oxidation process fixes the dye onto the fabric, resulting in a durable and vibrant color. The molecular targets and pathways involved in this process are primarily related to the redox reactions of the anthraquinone structure.

Comparison with Similar Compounds

Vat Violet 9 can be compared with other vat dyes such as Vat Blue 1 (indigo), Vat Red 10, and Vat Orange 1. These dyes share similar properties, such as high color fastness and the need for reduction and oxidation during the dyeing process. Vat Violet 9 is unique in its vibrant violet color and specific applications in various industries.

List of Similar Compounds

  • Vat Blue 1 (Indigo)
  • Vat Red 10
  • Vat Orange 1
  • Vat Green 1
  • Vat Black 27

Vat Violet 9 stands out due to its specific hue and the particular applications it finds in scientific research and industry.

Properties

Molecular Formula

C34H15BrO2

Molecular Weight

535.4 g/mol

IUPAC Name

9-bromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6(11),7,9,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione

InChI

InChI=1S/C34H15BrO2/c35-16-5-6-18-20-8-10-22-23-11-13-26-31-19(17-3-1-2-4-25(17)33(26)36)7-9-21(29(23)31)24-12-14-27(32(20)30(22)24)34(37)28(18)15-16/h1-15H

InChI Key

XUSDWZAXWXOCCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=CC=C7C8=C(C=CC5=C68)C9=C(C7=O)C=C(C=C9)Br)C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.